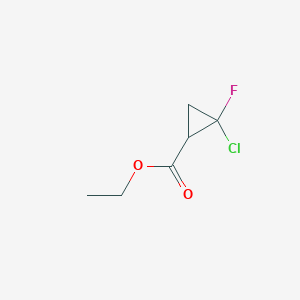

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

Description

Properties

IUPAC Name |

ethyl 2-chloro-2-fluorocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClFO2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHKGPOPPUFFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for ethyl 2-chloro-2-fluorocyclopropanecarboxylate, a valuable building block in medicinal chemistry and materials science. The core of this synthesis involves the cyclopropanation of an activated alkene, ethyl acrylate, with chlorofluorocarbene (:CClF). This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its application in a research and development setting.

Synthesis Pathway Overview

The principal synthetic route to this compound is the [1+2] cycloaddition of chlorofluorocarbene to the double bond of ethyl acrylate. The highly reactive chlorofluorocarbene is generated in situ from a suitable precursor, such as dichlorofluoromethane (CHClF₂), through alpha-elimination using a strong base. To facilitate the reaction between the aqueous base and the organic substrate, a phase-transfer catalyst (PTC) is employed.

The overall reaction is depicted below:

Caption: Overall reaction for the synthesis of this compound.

Experimental Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that these values are based on analogous reactions and may require optimization for this specific synthesis.

| Parameter | Value | Reference |

| Reactants | ||

| Ethyl Acrylate | 1.0 equivalent | General Stoichiometry |

| Dichlorofluoromethane | 1.5 - 2.0 equivalents | Analogous Reactions |

| Potassium tert-butoxide | 1.5 - 2.0 equivalents | Analogous Reactions |

| Phase-Transfer Catalyst | 0.02 - 0.05 equivalents | Analogous Reactions |

| Reaction Conditions | ||

| Solvent | Dichloromethane | Common Solvent |

| Temperature | 0 °C to room temperature | Analogous Reactions |

| Reaction Time | 4 - 12 hours | Analogous Reactions |

| Product | ||

| Yield | 60 - 80% (estimated) | Analogous Reactions |

| Boiling Point | 173.2 ± 40.0 °C (Predicted)[1] | [1] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted)[1] | [1] |

Detailed Experimental Protocol

This protocol outlines the steps for the synthesis of this compound.

Materials and Reagents

-

Ethyl acrylate

-

Dichlorofluoromethane (or a suitable precursor for chlorofluorocarbene)

-

Potassium tert-butoxide

-

Triethylbenzylammonium chloride (TEBA) or other suitable phase-transfer catalyst

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Distillation apparatus

Reaction Setup and Procedure

The following diagram illustrates the experimental workflow:

Caption: Step-by-step experimental workflow for the synthesis and purification.

Detailed Steps:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet tube, and a condenser, combine ethyl acrylate (1.0 eq.), anhydrous dichloromethane, and the phase-transfer catalyst (e.g., TEBA, 0.05 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath with constant stirring.

-

Base Addition: Slowly add potassium tert-butoxide (1.5 eq.) to the cooled mixture.

-

Carbene Generation and Reaction: Introduce dichlorofluoromethane gas (1.5 eq.) into the reaction mixture through the gas inlet tube, ensuring the outlet is below the surface of the liquid. The reaction is exothermic and should be maintained at 0-5 °C.

-

Reaction Progression: After the addition of the carbene precursor is complete, allow the reaction to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the mixture to remove the drying agent and concentrate the filtrate using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.

Signaling Pathway (Reaction Mechanism)

The reaction proceeds through the formation of a highly electrophilic chlorofluorocarbene intermediate.

Caption: The two-step mechanism of chlorofluorocarbene generation and subsequent cycloaddition.

Mechanism Description:

-

Carbene Generation: The strong base, potassium tert-butoxide, deprotonates dichlorofluoromethane to form a trichloromethyl anion. This anion is unstable and undergoes alpha-elimination, losing a chloride ion to generate the highly reactive chlorofluorocarbene. The phase-transfer catalyst facilitates the interaction between the base and the carbene precursor.

-

Cycloaddition: The electron-rich double bond of ethyl acrylate acts as a nucleophile and attacks the electrophilic carbene. This is a concerted process where the two new carbon-carbon bonds are formed simultaneously, leading to the formation of the cyclopropane ring. The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product.

Safety Considerations

-

Dichlorofluoromethane is a gas and should be handled in a well-ventilated fume hood.

-

Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction can be exothermic. Proper temperature control is crucial to prevent runaway reactions.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale.

References

"Ethyl 2-chloro-2-fluorocyclopropanecarboxylate" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is a halogenated cyclopropane derivative with significant potential in organic synthesis, particularly as an intermediate in the development of novel pharmaceuticals and agrochemicals. Its unique trifunctionalized three-membered ring structure, featuring a chlorine atom, a fluorine atom, and an ethyl ester group, imparts distinct chemical reactivity. This document provides a comprehensive overview of the chemical properties, structure, and stereoisomerism of this compound. It further details an experimental protocol for its synthesis and characterization, and explores its reactivity, which is of considerable interest to researchers in medicinal chemistry and materials science.

Chemical Properties and Structure

This compound is a colorless to pale yellow liquid.[1] The presence of both chlorine and fluorine on the cyclopropane ring, along with an ethyl ester functional group, makes it a versatile building block in organic synthesis.[1]

Quantitative Data

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of the publicly available data for this compound are predicted values.

| Property | Value | Source |

| CAS Number | 155051-93-7 | [1] |

| Molecular Formula | C₆H₈ClFO₂ | [1] |

| Molecular Weight | 166.58 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 173.2 ± 40.0 °C (Predicted) | |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) |

Structural Information

The structure of this compound is characterized by a cyclopropane ring substituted with a chlorine atom, a fluorine atom, and an ethyl carboxylate group. The geminal dihalogen substitution on one of the cyclopropane carbons is a key structural feature that influences its reactivity.

The presence of two stereogenic centers in the cyclopropane ring (C1 and C2) gives rise to the possibility of stereoisomerism. Specifically, this compound can exist as a pair of diastereomers: cis and trans. In the cis isomer, the ethyl carboxylate group is on the same side of the cyclopropane ring as the chlorine and fluorine atoms, while in the trans isomer, it is on the opposite side.

Furthermore, each of these diastereomers is chiral and can exist as a pair of enantiomers ((1R,2R) and (1S,2S) for the trans isomer; (1R,2S) and (1S,2R) for the cis isomer). The specific stereochemistry of the molecule can significantly impact its biological activity and its utility in asymmetric synthesis. The separation and characterization of these individual stereoisomers are crucial for applications in drug development.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are essential for its practical application. The following sections provide a representative synthesis method and analytical procedures.

Synthesis of this compound

A common method for the synthesis of gem-dihalocyclopropanes is the reaction of an alkene with a haloform and a base. For this compound, a plausible synthetic route involves the reaction of ethyl acrylate with chlorofluorocarbene (:CClF), which can be generated in situ.

Materials:

-

Ethyl acrylate

-

Sodium trichloroacetate

-

Triglyme

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

A mixture of sodium trichloroacetate and triglyme is heated to generate dichlorofluoromethane.

-

The dichlorofluoromethane is then dehydrochlorinated with a strong base to form chlorofluorocarbene.

-

Ethyl acrylate is added to the reaction mixture, and the chlorofluorocarbene undergoes a cycloaddition reaction to form the cyclopropane ring.

-

The reaction mixture is then cooled and quenched with water.

-

The product is extracted with diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Characterization

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the protons on the cyclopropane ring. The chemical shifts and coupling constants of the cyclopropyl protons would be indicative of their stereochemical relationship (cis or trans).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three carbons of the cyclopropane ring. The carbon attached to the two halogen atoms will exhibit a characteristic chemical shift due to their electronegativity.

GC-MS is a powerful technique for assessing the purity of the synthesized compound and confirming its molecular weight. The gas chromatogram will indicate the presence of any impurities, while the mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 166.58). The fragmentation pattern can provide further structural information.

Reactivity and Potential Applications

The reactivity of this compound is largely dictated by the strained cyclopropane ring and the presence of the halogen atoms and the ester group.

Ring-Opening Reactions

The strained three-membered ring is susceptible to ring-opening reactions under various conditions, such as with nucleophiles or under thermal or acidic conditions. These reactions can lead to the formation of functionalized acyclic compounds, which are valuable intermediates in organic synthesis.

Potential Ring-Opening Pathway:

Caption: Nucleophilic ring-opening of the cyclopropane.

Applications in Drug Development

The introduction of fluorine and a cyclopropyl moiety into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This compound serves as a valuable precursor for introducing the 2-chloro-2-fluorocyclopropyl group into larger molecules of pharmaceutical interest. Its electrophilic nature makes it a useful intermediate in the synthesis of various pharmaceuticals.[1]

Conclusion

This compound is a synthetically valuable compound with a unique combination of functional groups. Its chemical properties and reactivity make it an important building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug development. The detailed understanding of its synthesis, characterization, and reactivity provided in this guide will be beneficial for researchers and scientists working in these areas. Further exploration of the stereoselective synthesis of its individual isomers will undoubtedly expand its applications in the creation of novel and potent therapeutic agents.

References

"Ethyl 2-chloro-2-fluorocyclopropanecarboxylate" CAS 155051-93-7 basic information

CAS Number: 155051-93-7

This technical guide provides a comprehensive overview of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate, a halogenated cyclopropane derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited publicly available data for this specific compound, this guide combines information from supplier specifications with plausible scientific extrapolations based on related compounds and established chemical principles.

Basic Information

This compound is a synthetic organic compound featuring a unique gem-dihalogenated cyclopropane ring. The presence of both chlorine and fluorine atoms on the same carbon, along with an ethyl ester functional group, makes it a potentially valuable building block in medicinal chemistry and materials science.

Table 1: General and Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 155051-93-7 | - |

| Molecular Formula | C₆H₈ClFO₂ | [1] |

| Molecular Weight | 166.58 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Predicted |

| Boiling Point | 173.2 ± 40.0 °C (at 760 mmHg) | Predicted by suppliers |

| Density | 1.27 ± 0.1 g/cm³ | Predicted by suppliers |

| Purity | Typically ≥95% | Commercial availability |

| Solubility | Expected to be soluble in common organic solvents | Based on structure |

Synthesis

Proposed Experimental Protocol: Synthesis via Carbene Addition

This proposed protocol is based on the general principles of dihalocarbene generation and cycloaddition.

Materials:

-

Ethyl acrylate

-

Dichlorofluoromethane (CHCl₂F) or a suitable precursor

-

A strong base (e.g., sodium hydroxide, potassium tert-butoxide)

-

A phase-transfer catalyst (e.g., a quaternary ammonium salt) if using a biphasic system

-

Anhydrous aprotic solvent (e.g., dichloromethane, chloroform)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with ethyl acrylate and the chosen solvent. The mixture is cooled to 0 °C in an ice bath.

-

Carbene Generation: A solution of the strong base in a suitable solvent is prepared. If using a phase-transfer catalyst, it is added to the alkene solution. The base solution is then added dropwise to the cooled reaction mixture containing the chlorofluorocarbene precursor. The in-situ generated chlorofluorocarbene is highly reactive.

-

Cycloaddition: The generated carbene reacts with ethyl acrylate to form the cyclopropane ring. The reaction is typically stirred at low temperature for several hours to ensure complete conversion.

-

Workup: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Note: This is a generalized and hypothetical protocol. The specific reaction conditions, including the choice of base, solvent, and temperature, would require optimization for this particular substrate.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound is publicly available. The following are predicted characteristics based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Ethyl group: A triplet for the CH₃ protons and a quartet for the CH₂ protons. - Cyclopropane ring protons: Complex multiplets due to diastereotopicity and coupling with each other and with the fluorine atom. |

| ¹³C NMR | - Carbonyl carbon: A signal in the range of 165-175 ppm. - gem-dihalo carbon (C-Cl-F): A doublet due to coupling with fluorine, expected to be significantly downfield. - Other cyclopropane carbons: Signals in the aliphatic region, likely showing C-F coupling. - Ethyl group carbons: Two distinct signals. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z 166 and an M+2 peak at m/z 168 with an approximate 3:1 ratio, characteristic of a single chlorine atom. - Fragmentation: Likely loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and potentially cleavage of the cyclopropane ring. |

Applications in Drug Development

While specific applications for this compound are not documented, its structural motifs are highly relevant in modern drug discovery. The cyclopropane ring is a valuable bioisostere for phenyl rings and other groups, offering a rigid scaffold that can enhance binding affinity and metabolic stability.

The introduction of fluorine is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity and pKa, and to block sites of metabolism. The combination of a cyclopropane ring and geminal halo-fluoro substitution makes this compound a potentially useful intermediate for creating novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

Diagram 2: Role in Drug Discovery Logic

Caption: The strategic use of cyclopropane intermediates in lead optimization.

Safety and Handling

Halogenated organic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. While detailed experimental data is currently scarce in the public domain, its structural features suggest it could be a valuable tool for medicinal chemists seeking to introduce the unique properties of halogenated cyclopropanes into novel therapeutic agents. Further research into the synthesis and reactivity of this compound is warranted to fully explore its utility.

References

An In-depth Technical Guide to Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique halogenated cyclopropane structure makes it a valuable building block in organic synthesis.

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for its application in synthetic chemistry and for safety considerations.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClFO₂ | [1][2][3] |

| Molecular Weight | 166.58 g/mol | [1][3] |

| CAS Number | 155051-93-7 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Purity | Typically ≥98.0% | [4] |

| Predicted Boiling Point | 173.2 ± 40.0 °C | [3][4] |

| Predicted Density | 1.27 ± 0.1 g/cm³ | [3][4] |

Experimental Protocols

Synthesis of Ethyl 2-fluoro-2-chloro-1-methyl-cyclopropanecarboxylate [5]

Objective: To synthesize Ethyl 2-fluoro-2-chloro-1-methyl-cyclopropanecarboxylate via esterification of 2-fluoro-2-chloro-1-methyl-cyclopropanecarboxylic acid.

Materials:

-

2-fluoro-2-chloro-1-methyl-cyclopropanecarboxylic acid (43 g, 0.28 mol)

-

Ethanol (44 ml)

-

Sulphuric acid (catalytic amount)

Procedure:

-

To 43 g (0.28 mol) of 2-fluoro-2-chloro-1-methyl-cyclopropanecarboxylic acid, add 44 ml of ethanol at room temperature with stirring.

-

Carefully add a catalytic amount of sulphuric acid to the reaction mixture.

-

The reaction mixture is then processed to isolate the final product. [Further details on workup and purification were not specified in the source material.]

This procedure demonstrates a standard Fischer esterification, a common method for converting carboxylic acids to esters.

Application in Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of both chlorine and fluorine atoms on the cyclopropane ring provides multiple reaction sites and influences the electronic properties of the molecule, making it a versatile precursor for more complex structures.

The diagram below illustrates a generalized workflow where this compound serves as a key building block.

Caption: Generalized workflow for the use of this compound.

References

- 1. CAS 155051-93-7: Ethyl 2-chloro-2-fluorocyclopropanecarbox… [cymitquimica.com]

- 2. This compound, CasNo.155051-93-7 Hangzhou KieRay Chem Co.,Ltd. China (Mainland) [kieraychem.lookchem.com]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Spectroscopic Properties of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the predicted spectroscopic properties of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate (CAS No. 155051-93-7). Due to the limited availability of experimental data in public databases, this document focuses on the theoretical characterization of the title compound based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Spectroscopic data from analogous structures are used to support the predicted values. This guide also outlines standard experimental protocols for the acquisition of such data and includes visualizations of analytical workflows and theoretical fragmentation pathways.

Introduction

This compound is a halogenated cyclopropane derivative with potential applications in organic synthesis and medicinal chemistry. The unique stereoelectronic properties of the cyclopropyl ring, combined with the presence of chloro and fluoro substituents, make it an intriguing target for spectroscopic analysis. This guide aims to provide a comprehensive, albeit theoretical, spectroscopic profile of this molecule to aid researchers in its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and comparison with data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂- (ethyl) | ~4.2 | Quartet (q) | ~7.1 |

| -CH₃ (ethyl) | ~1.3 | Triplet (t) | ~7.1 |

| -CH- (cyclopropyl) | 2.0 - 2.5 | Doublet of doublets (dd) or complex multiplet | Variable |

| -CH₂- (cyclopropyl) | 1.2 - 1.8 | Complex multiplet | Variable |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | 165 - 175 |

| C-Cl, C-F (cyclopropyl) | 80 - 100 |

| -CH- (cyclopropyl) | 20 - 30 |

| -CH₂- (cyclopropyl) | 15 - 25 |

| -O-CH₂- (ethyl) | ~62 |

| -CH₃ (ethyl) | ~14 |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| C-F | -140 to -180 (relative to CFCl₃) | Multiplet |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) stretch | 1730 - 1750 | Strong |

| C-O (ester) stretch | 1150 - 1300 | Strong |

| C-H (cyclopropyl) stretch | 3000 - 3100 | Medium |

| C-H (alkyl) stretch | 2850 - 3000 | Medium |

| C-F stretch | 1000 - 1100 | Strong |

| C-Cl stretch | 700 - 800 | Strong |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 166/168 | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |

| [M-C₂H₅]⁺ | 137/139 | Loss of the ethyl group. |

| [M-OC₂H₅]⁺ | 121/123 | Loss of the ethoxy group. |

| [M-COOC₂H₅]⁺ | 93/95 | Loss of the ethoxycarbonyl group. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

-

¹⁹F NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A common reference standard is trifluorotoluene or hexafluorobenzene.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and elemental composition of the ions.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis and structural elucidation of a synthetic compound.

Theoretical Mass Spectrometry Fragmentation Pattern

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a foundational, theoretical framework for the spectroscopic characterization of this compound. While awaiting experimental verification, the predicted data herein, derived from established spectroscopic principles and comparative analysis, offers valuable insights for researchers engaged in the synthesis, identification, and application of this and related halogenated cyclopropane compounds. The outlined experimental protocols provide a clear path for obtaining the necessary empirical data to validate and refine these predictions.

A Technical Guide to the Physical Properties of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate, a halogenated cyclopropane derivative of interest in synthetic chemistry and drug discovery. The document outlines its appearance and key physical constants, and provides detailed experimental protocols for their determination.

Core Physical and Chemical Properties

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that the boiling point and density are predicted values and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClFO₂ | N/A |

| Molecular Weight | 166.58 g/mol | N/A |

| Appearance | Colorless transparent liquid | [1] |

| Boiling Point (Predicted) | 173.2 ± 40.0 °C | N/A |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | N/A |

| Melting Point | Not available | N/A |

| Solubility | Not available | N/A |

Experimental Protocols for Physical Property Determination

Accurate determination of the physical properties of this compound is essential for its application in research and development. The following section details standard experimental methodologies for key physical constants.

Purification of this compound

Prior to any physical property measurement, it is imperative to ensure the purity of the compound. A common purification method for liquid esters is fractional distillation under reduced pressure.

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short fractionating column packed with a suitable material (e.g., Raschig rings or metal sponge) to enhance separation efficiency.

-

Sample Preparation: Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Distillation: Gradually reduce the pressure to the desired level. Heat the distillation flask gently.

-

Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point at the recorded pressure should be noted.

-

Purity Analysis: The purity of the collected fraction should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Boiling Point

The boiling point can be accurately determined using the distillation method during purification or on a smaller scale using the Thiele tube method.

Methodology (Thiele Tube):

-

Sample Preparation: Place a small amount (a few microliters) of the purified liquid into a small-diameter test tube.

-

Capillary Tube Insertion: Invert a sealed capillary tube and place it into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently with a microburner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Determination of Density

The density of liquid this compound can be determined using a pycnometer or a digital densitometer.

Methodology (Pycnometer):

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer.

-

Mass of Pycnometer with Sample: Fill the pycnometer with the purified liquid, ensuring there are no air bubbles. Place the stopper and wipe off any excess liquid. Weigh the filled pycnometer.

-

Mass of Pycnometer with Water: Clean the pycnometer and fill it with deionized water. Weigh the pycnometer filled with water.

-

Calculation:

-

Calculate the mass of the liquid and the mass of the water.

-

The density of the liquid can be calculated using the following formula: Density of liquid = (Mass of liquid / Mass of water) × Density of water at the measurement temperature.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the purification and determination of the key physical properties of this compound.

Caption: Workflow for the purification and physical property characterization.

References

Technical Guide: Solubility Profile of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the solubility of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate in various organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework. The protocols outlined herein are designed to enable researchers to generate accurate and reproducible solubility data, which is critical for applications in drug development, process chemistry, and formulation science. This guide details the widely accepted shake-flask method for solubility determination and discusses various analytical techniques for concentration measurement.

Introduction to Solubility in Pharmaceutical Research

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its bioavailability, manufacturability, and formulation. For a compound like this compound, which may serve as a key intermediate or a potential therapeutic agent, understanding its solubility in a range of organic solvents is paramount. Organic solvents are integral to various stages of pharmaceutical development, including synthesis, purification, crystallization, and the formulation of dosage forms. A comprehensive solubility profile is therefore essential for rational solvent selection, process optimization, and ensuring the quality and efficacy of the final product.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3] It involves equilibrating an excess amount of the solute with the solvent of interest over a defined period and then measuring the concentration of the dissolved solute in the resulting saturated solution.

2.1. Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, tetrahydrofuran, ethyl acetate, dichloromethane, toluene) of analytical grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)

2.2. Detailed Experimental Procedure

-

Preparation: Accurately weigh an excess amount of this compound and place it into a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.[1]

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer with controlled temperature. Agitate the mixtures at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[1][4] It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (see Section 3).

-

Calculation: Calculate the solubility of the compound in the original undiluted solution by taking the dilution factor into account. Express the solubility in appropriate units, such as mg/mL or mol/L.

Analytical Techniques for Concentration Measurement

The choice of analytical technique to measure the concentration of the dissolved this compound will depend on the compound's properties and the available instrumentation.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of organic compounds. A validated HPLC method with a suitable detector (e.g., UV-Vis) is the preferred technique for accurate solubility determination. A calibration curve must be generated using standard solutions of known concentrations.

3.2. UV-Vis Spectroscopy

If this compound has a chromophore that absorbs in the UV-Vis spectrum, this method can be a rapid and straightforward way to determine its concentration. A calibration curve based on Beer-Lambert's law should be prepared.

3.3. Gravimetric Analysis

This is a fundamental method that involves evaporating a known volume of the filtered saturated solution to dryness and weighing the remaining solid residue.[5][6] While simple in principle, it can be less accurate for volatile solutes or when working with small quantities.

Data Presentation

Quantitative solubility data should be organized in a clear and structured table to facilitate comparison and analysis.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Ethanol | 25 | HPLC | ||

| Methanol | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Acetonitrile | 25 | HPLC | ||

| Tetrahydrofuran | 25 | HPLC | ||

| Ethyl Acetate | 25 | HPLC | ||

| Dichloromethane | 25 | HPLC | ||

| Toluene | 25 | HPLC |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) for Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

Chemical Identification

| Property | Value |

| Chemical Name | Ethyl 2-chloro-2-fluorocyclopropanecarboxylate |

| CAS Number | 155051-93-7 |

| Molecular Formula | C₆H₈ClFO₂ |

| Molecular Weight | 166.58 g/mol |

| Synonyms | Cyclopropanecarboxylic acid, 2-chloro-2-fluoro-, ethyl ester |

| Appearance | Colorless to pale yellow liquid[1] |

| Application | Pharmaceutical intermediate[2] |

Hazard Identification (Inferred from Analogous Compounds)

Due to the lack of a specific SDS, the hazard identification for this compound is inferred from structurally related compounds such as ethyl chloroacetate, ethyl 2-chloroacetoacetate, and ethyl 2-chloropropionate.

Potential GHS Hazard Statements:

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[3]

-

Acute Toxicity (Oral): Category 3 or 4 (H301/H302: Toxic or Harmful if swallowed)[3]

-

Acute Toxicity (Dermal): Category 2 or 3 (H310/H311: Fatal or Toxic in contact with skin)

-

Acute Toxicity (Inhalation): Category 3 (H331: Toxic if inhaled)

-

Skin Corrosion/Irritation: Category 1B or 2 (H314/H315: Causes severe skin burns and eye damage or causes skin irritation)[3]

-

Serious Eye Damage/Eye Irritation: Category 1 (H318: Causes serious eye damage)

-

Skin Sensitization: Category 1 (H317: May cause an allergic skin reaction)[3]

-

Hazardous to the Aquatic Environment (Acute): Category 1 (H400: Very toxic to aquatic life)[3]

Potential Signal Word: Danger

Potential Hazard Pictograms:

References

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate: A Versatile Fluorinated Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is a synthetically valuable, halogenated cyclopropane derivative that has emerged as a versatile building block in organic synthesis. Its unique structural and electronic properties, stemming from the strained three-membered ring and the presence of both chlorine and fluorine atoms, impart distinct reactivity that enables the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and diverse applications, with a particular focus on its utility in the preparation of medicinally relevant compounds such as conformationally restricted amino acids and fluorinated nucleoside analogs. Detailed experimental protocols for key transformations, summarized quantitative data, and graphical representations of synthetic pathways are presented to facilitate its practical application in the laboratory.

Introduction

Fluorine-containing molecules are of paramount importance in the pharmaceutical and agrochemical industries, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The rigid cyclopropane scaffold is also a privileged motif in drug design, serving as a bioisosteric replacement for larger, more flexible fragments and enabling precise control over molecular conformation. The combination of these features in this compound creates a powerful synthetic tool for accessing novel chemical space. This document serves as a technical resource for researchers interested in leveraging the unique reactivity of this building block.

Synthesis of this compound

While a definitive, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, its preparation can be conceptually approached through established methods for the synthesis of gem-halofluorocyclopropanes. A plausible and commonly employed strategy involves the [2+1] cycloaddition of a chlorofluorocarbene equivalent to an appropriate alkene.

One potential route involves the reaction of ethyl acrylate with a source of chlorofluorocarbene. Dichlorofluoromethane (CHClF₂) can serve as a precursor to chlorofluorocarbene (:CClF) upon treatment with a strong base.

General Experimental Protocol (Hypothetical)

To a cooled solution of ethyl acrylate (1.0 eq.) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂), a strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hexamethyldisilazide) is added. Dichlorofluoromethane is then slowly bubbled through the reaction mixture or added as a condensed liquid. The reaction is maintained at low temperature and monitored by GC-MS for the formation of the product. Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl), and the product is extracted with an organic solvent. Purification is typically achieved by fractional distillation under reduced pressure.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The predicted values are based on standard computational models.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClFO₂ | - |

| Molecular Weight | 166.58 g/mol | - |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 173.2 ± 40.0 °C (Predicted) | [2] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [2] |

| CAS Number | 155051-93-7 | [2] |

Spectroscopic Data (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl ester group and the cyclopropyl ring protons. The ethyl group will present as a quartet for the methylene protons (O-CH₂) and a triplet for the methyl protons (-CH₃). The cyclopropyl protons will likely appear as complex multiplets in the upfield region, with their chemical shifts and coupling constants influenced by the diastereomeric relationship to the ester and halogen substituents.

13C NMR Spectroscopy

The 13C NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the three carbons of the cyclopropane ring. The carbon bearing the chlorine and fluorine atoms (C2) is expected to be significantly downfield and will likely show coupling to the fluorine atom.

19F NMR Spectroscopy

A single resonance is expected in the 19F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to a cyclopropane ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically in the range of 1730-1750 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the alkyl groups and C-O stretching of the ester.

| Functional Group | **Expected IR Absorption (cm⁻¹) ** |

| C=O (Ester) | 1730 - 1750 (strong) |

| C-H (Alkyl) | 2850 - 3000 |

| C-O (Ester) | 1000 - 1300 |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the molecular ion peak should be observed. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and cleavage of the cyclopropane ring.

Applications in Organic Synthesis

This compound serves as a valuable precursor for a variety of functionalized molecules, primarily through nucleophilic substitution and ring-opening reactions.

Synthesis of Conformationally Restricted Amino Acids

The rigid cyclopropane core of this building block makes it an ideal starting material for the synthesis of non-natural, conformationally restricted amino acids. These modified amino acids are crucial tools in medicinal chemistry for the design of peptides and peptidomimetics with enhanced biological activity and stability.

The synthetic strategy typically involves nucleophilic displacement of one or both halogen atoms, followed by functional group manipulations to introduce the amino and carboxylic acid moieties.

References

Methodological & Application

Application Notes and Protocols for the Stereospecific Preparation of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the stereospecific synthesis of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate, a valuable building block in medicinal chemistry and drug development. The presence of a stereodefined gem-halocyclopropane moiety offers unique conformational constraints and electronic properties, making it a desirable motif in the design of novel therapeutic agents. This document outlines a plausible stereoselective approach based on asymmetric phase-transfer catalysis, a powerful method for the enantioselective synthesis of cyclopropane derivatives.

Introduction

The stereospecific construction of cyclopropanes bearing two different halogen atoms at the same carbon center presents a significant synthetic challenge. This compound, with its two stereocenters, can exist as four stereoisomers. Accessing these isomers in an enantiomerically pure form is crucial for structure-activity relationship (SAR) studies in drug discovery. The protocol detailed below focuses on the asymmetric cyclopropanation of ethyl acrylate using chlorofluorocarbene generated in situ under chiral phase-transfer catalysis conditions. This method is advantageous due to its operational simplicity, the use of readily available precursors, and the potential for high stereocontrol.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of ethyl acrylate with chlorofluorocarbene, generated from a suitable precursor such as dichlorofluoromethane, under biphasic conditions. A chiral quaternary ammonium salt, derived from a cinchona alkaloid, is employed to induce enantioselectivity. The choice of the chiral catalyst can allow for the selective synthesis of different stereoisomers.

Caption: Proposed synthetic workflow for the stereospecific preparation of this compound.

Experimental Protocols

Method 1: Asymmetric Phase-Transfer Catalyzed Cyclopropanation

This protocol describes the enantioselective synthesis of this compound using a chiral phase-transfer catalyst.

Materials:

-

Ethyl acrylate

-

Dichlorofluoromethane (or other suitable chlorofluorocarbene precursor)

-

Chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide)

-

Sodium hydroxide (50% aqueous solution)

-

Toluene

-

Dichloromethane (for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Condenser (if heating is required, though the reaction is often exothermic)

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a vigorously stirred solution of ethyl acrylate (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.05 eq) in toluene at 0 °C (ice bath), slowly add a 50% aqueous solution of sodium hydroxide.

-

While maintaining the temperature at 0-5 °C, bubble dichlorofluoromethane gas through the reaction mixture for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired stereoisomer of this compound.

-

Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or GC analysis.

Data Presentation

The following table summarizes expected data based on similar asymmetric dihalocyclopropanation reactions reported in the literature. The specific values will depend on the chosen chiral catalyst and optimized reaction conditions.

| Entry | Chiral Catalyst | Solvent | Temp (°C) | Yield (%) | dr (cis:trans) | ee (%) |

| 1 | Catalyst A | Toluene | 0 | 75 | 85:15 | 92 (for major) |

| 2 | Catalyst B | Toluene | 0 | 68 | 10:90 | 88 (for major) |

| 3 | Catalyst A | CH2Cl2 | 0 | 70 | 80:20 | 85 (for major) |

Catalyst A and B represent different commercially available or synthetically accessible chiral phase-transfer catalysts derived from cinchona alkaloids. The cis/trans nomenclature refers to the relative stereochemistry of the ester group and the larger substituent on the other carbon of the cyclopropane ring (in this case, a hydrogen). The enantiomeric excess (ee) is reported for the major diastereomer.

Logical Relationships in Asymmetric Induction

The stereochemical outcome of the reaction is determined by the interaction between the chiral catalyst, the base, the carbene precursor, and the approaching alkene. The chiral phase-transfer catalyst forms a chiral ion pair with the trichlorofluoromethylide anion (generated from the deprotonation of the carbene precursor), which then delivers the chlorofluorocarbene to one face of the ethyl acrylate preferentially.

Caption: Logical diagram illustrating the principle of asymmetric induction by the chiral phase-transfer catalyst.

Safety Precautions

-

Dichlorofluoromethane is a gas and should be handled in a well-ventilated fume hood.

-

Concentrated sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

-

The reaction can be exothermic; therefore, efficient cooling is necessary to control the reaction temperature.

-

All organic solvents are flammable and should be handled with care, away from ignition sources.

Conclusion

The described protocol provides a robust starting point for the stereospecific preparation of this compound. Optimization of the reaction parameters, including the choice of chiral catalyst, solvent, temperature, and concentration, will be crucial for achieving high yields and stereoselectivities. The successful synthesis of this and related chiral gem-dihalocyclopropanes will undoubtedly facilitate the exploration of new chemical space in drug discovery and development.

Application Notes and Protocols: Reactions of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate with Nucleophilic Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is a versatile building block in organic synthesis, offering a gateway to a variety of functionalized cyclopropane derivatives. Its unique geminal chloro- and fluoro-substitution pattern, combined with the activating effect of the ethyl ester group, makes it an interesting substrate for reactions with nucleophilic reagents. These reactions can proceed via several pathways, including nucleophilic substitution at the C2 position or ring-opening of the strained cyclopropane ring. This document provides an overview of the potential reactivity of this compound with common nucleophiles and offers generalized experimental protocols as a starting point for laboratory investigation.

Introduction

Cyclopropane rings are important structural motifs in numerous biologically active molecules and approved drugs. The incorporation of fluorine into these scaffolds can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a key precursor for the synthesis of diverse fluorinated cyclopropane derivatives. The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon, which is attached to two halogen atoms and is part of a strained three-membered ring.

Predicted Reaction Pathways with Nucleophiles

While specific experimental data for the reactions of this compound with a broad range of nucleophiles is not extensively documented in publicly available literature, its reactivity can be predicted based on the well-established chemistry of gem-dihalocyclopropanes and other activated cyclopropane systems. The primary reaction pathways are expected to be nucleophilic substitution and ring-opening.

Nucleophilic Substitution (SN-type Reactions)

Nucleophilic attack at the C2 position, with either chloride or fluoride acting as the leaving group, is a plausible pathway. The relative leaving group ability (Cl- vs. F-) will depend on the reaction conditions and the nature of the nucleophile.

-

With Amines (Primary and Secondary): Reaction with primary or secondary amines is expected to yield 2-amino-2-fluorocyclopropanecarboxylate derivatives. These reactions are typically carried out in the presence of a base to neutralize the generated HCl.

-

With Alkoxides: Alkoxide nucleophiles, such as sodium ethoxide, could lead to the formation of 2-alkoxy-2-fluorocyclopropanecarboxylates.

-

With Thiols: Thiolates, generated from thiols and a base, are anticipated to react to form 2-thio-2-fluorocyclopropanecarboxylates.

The stereochemical outcome of these substitution reactions (retention or inversion of configuration) would need to be determined experimentally.

Ring-Opening Reactions

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, especially with soft nucleophiles or under forcing conditions. The regioselectivity and stereoselectivity of the ring-opening would be influenced by the substituents on the ring and the nature of the attacking nucleophile.

Generalized Experimental Protocols

The following protocols are generalized starting points for investigating the reactions of this compound with various nucleophiles. Optimization of reaction conditions (temperature, solvent, stoichiometry, and reaction time) will be necessary for specific substrates.

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

Objective: To synthesize ethyl 2-(benzylamino)-2-fluorocyclopropanecarboxylate.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

-

Standard laboratory glassware and stirring apparatus

-

Purification supplies (silica gel for column chromatography)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Add triethylamine (1.2 eq) to the solution and stir.

-

Slowly add benzylamine (1.1 eq) to the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). If no reaction is observed at room temperature, the mixture can be gently heated (e.g., to 40-60 °C).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired product.

-

Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, IR).

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Ethoxide)

Objective: To synthesize ethyl 2-ethoxy-2-fluorocyclopropanecarboxylate.

Materials:

-

This compound

-

Sodium ethoxide (solid or as a solution in ethanol)

-

Anhydrous ethanol

-

Standard laboratory glassware and stirring apparatus

-

Purification supplies (silica gel for column chromatography)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol to the reaction mixture.

-

Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Characterize the purified product by NMR, MS, and IR.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

Objective: To synthesize ethyl 2-fluoro-2-(phenylthio)cyclopropanecarboxylate.

Materials:

-

This compound

-

Thiophenol

-

A suitable base (e.g., Potassium carbonate (K2CO3) or Sodium hydride (NaH))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

-

Standard laboratory glassware and stirring apparatus

-

Purification supplies (silica gel for column chromatography)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, add the base (1.2 eq) to the chosen anhydrous solvent.

-

Slowly add thiophenol (1.1 eq) to the suspension at 0 °C to form the thiolate in situ.

-

To this mixture, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

Characterize the purified product by appropriate analytical techniques.

Data Presentation (Hypothetical)

As specific experimental data is limited, the following table is a hypothetical representation of how quantitative data from such experiments could be structured for easy comparison.

| Nucleophile | Reagent/Conditions | Product Type | Yield (%) | Diastereomeric Ratio |

| Primary Amine | Benzylamine, Et3N, DCM, 25°C | Nucleophilic Substitution | Data | Data |

| Secondary Amine | Morpholine, K2CO3, MeCN, 60°C | Nucleophilic Substitution | Data | Data |

| Alkoxide | NaOEt, EtOH, 0°C to 25°C | Nucleophilic Substitution | Data | Data |

| Thiolate | PhSH, NaH, DMF, 0°C to 25°C | Nucleophilic Substitution | Data | Data |

| Soft Nucleophile | NaI, Acetone, reflux | Ring-Opening | Data | Data |

Data to be filled upon experimental investigation.

Visualizations

General Reaction Scheme

Caption: Plausible reaction pathways for this compound.

Experimental Workflow

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound holds significant potential as a synthetic intermediate for accessing novel fluorinated cyclopropane derivatives. While detailed studies on its reactivity with a wide array of nucleophiles are not abundant, the principles of nucleophilic substitution and ring-opening reactions of activated cyclopropanes provide a solid foundation for exploring its chemistry. The generalized protocols and conceptual frameworks presented herein are intended to serve as a guide for researchers in designing and executing experiments to unlock the synthetic utility of this promising building block. Further investigation is warranted to elucidate the specific reaction outcomes, including yields, regioselectivity, and stereoselectivity, with various nucleophilic partners.

Application Notes and Protocols: Synthesis of Antiviral Fluorocyclopropyl Nucleoside Analogs using Ethyl 2-chloro-2-fluorocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and cyclopropane rings into nucleoside analogs has emerged as a powerful strategy in the design of novel antiviral agents. Fluorine substitution can significantly enhance metabolic stability, binding affinity, and cell permeability, while the rigid cyclopropane scaffold can lock the molecule in a biologically active conformation and provide novel interactions with viral enzymes.[1][2] This combination of structural features has led to the development of potent inhibitors of viral replication.[3][4]

This document provides detailed application notes and protocols for the use of Ethyl 2-chloro-2-fluorocyclopropanecarboxylate as a key starting material in the synthesis of fluorocyclopropyl nucleoside analogs with potential antiviral activity. While a direct synthesis of a marketed antiviral drug from this specific starting material is not prominently documented in publicly available literature, this guide outlines a representative synthetic pathway to a fluorocyclopropyl guanine analog, a class of compounds that has demonstrated significant antiviral properties against viruses such as Human Cytomegalovirus (HCMV) and Human Immunodeficiency Virus (HIV-1).[4] The protocols provided are based on established synthetic methodologies for this class of compounds.

Synthetic Strategy Overview

The overall synthetic strategy involves the conversion of this compound into a key cyclopropylamine intermediate. This intermediate is then coupled with a protected purine base, followed by deprotection to yield the final fluorocyclopropyl nucleoside analog.

Caption: General synthetic workflow from the starting material to the final antiviral compound.

Experimental Protocols

Protocol 1: Synthesis of (1-Amino-2-chloro-2-fluorocyclopropyl)methanol

This protocol describes a plausible multi-step conversion of this compound to the key amine intermediate.

Step 1a: Ammonolysis of the Ester

-

To a solution of this compound (1.0 eq) in methanol (5 mL/mmol) in a sealed pressure vessel, add a 7N solution of ammonia in methanol (10 eq).

-

Stir the reaction mixture at 80 °C for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to obtain 2-chloro-2-fluorocyclopropanecarboxamide.

Step 1b: Hofmann Rearrangement to the Carbamate

-

To a solution of 2-chloro-2-fluorocyclopropanecarboxamide (1.0 eq) in methanol (10 mL/mmol), add sodium methoxide (1.1 eq) and cool to 0 °C.

-

Add bromine (1.05 eq) dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure. Add water and extract with ethyl acetate (3 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the methyl carbamate derivative.

Step 1c: Reduction to the Amino Alcohol

-

To a suspension of lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL/mmol) at 0 °C, add a solution of the methyl carbamate (1.0 eq) in THF (5 mL/mmol) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography (e.g., dichloromethane/methanol gradient) to afford (1-Amino-2-chloro-2-fluorocyclopropyl)methanol.

Protocol 2: Synthesis of the Fluorocyclopropyl Guanine Analog

This protocol details the coupling of the amino alcohol intermediate with a protected guanine derivative, followed by deprotection.

Step 2a: Coupling Reaction (Mitsunobu Reaction)

-

To a solution of N2-isobutyryl-6-O-(diphenylmethyl)-guanine (1.0 eq), (1-Amino-2-chloro-2-fluorocyclopropyl)methanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (20 mL/mmol) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Concentrate the reaction under reduced pressure and purify the residue by silica gel chromatography (e.g., hexane/ethyl acetate gradient) to obtain the protected fluorocyclopropyl guanine analog.

Step 2b: Deprotection

-

Dissolve the protected nucleoside analog (1.0 eq) in a mixture of trifluoroacetic acid and water (9:1 v/v) (10 mL/mmol).

-

Stir the solution at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in concentrated ammonium hydroxide (15 mL/mmol) and stir at 55 °C for 12 hours in a sealed vessel.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to yield the final fluorocyclopropyl guanine analog.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and antiviral activity of fluorocyclopropyl nucleoside analogs. The data presented here is representative of this class of compounds as found in the literature and should be used for comparative purposes.

Table 1: Representative Reaction Yields

| Step | Product | Typical Yield (%) |

| 1 | (1-Amino-2-chloro-2-fluorocyclopropyl)methanol | 40-50% (over 3 steps) |

| 2a | Protected Fluorocyclopropyl Guanine Analog | 50-65% |

| 2b | Fluorocyclopropyl Guanine Analog | 70-85% |

Table 2: Antiviral Activity of a Representative Fluorocyclopropyl Guanine Analog [4]

| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| HIV-1 | MT-4 | ~5 | >100 | >20 |

| HCMV | MRC-5 | ~15 | >100 | >6.7 |

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI = CC50/IC50.

Signaling Pathway and Mechanism of Action

Fluorocyclopropyl nucleoside analogs, once inside a host cell, are typically phosphorylated by host cell kinases to their active triphosphate form. This triphosphate analog then acts as a competitive inhibitor or a chain terminator for viral polymerases (e.g., reverse transcriptase in HIV or DNA polymerase in herpesviruses), thus halting viral replication.

Caption: Cellular activation and mechanism of action of a fluorocyclopropyl nucleoside analog.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel fluorocyclopropyl nucleoside analogs. The protocols and data presented herein provide a framework for the development of potent antiviral candidates. The unique structural features of these compounds offer significant opportunities for further optimization of their pharmacological properties, paving the way for the discovery of next-generation antiviral therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Fluorinated methylenecyclopropane analogues of nucleosides. Synthesis and antiviral activity of (Z)- and (E)-9-{[(2-fluoromethyl-2-hydroxymethyl)-cyclopropylidene]methyl}adenine and -guanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unsaturated and carbocyclic nucleoside analogues: synthesis, antitumor, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Ethyl 2-chloro-2-fluorocyclopropanecarboxylate as a Precursor for Novel Pyrethroid Insecticides

Introduction

Ethyl 2-chloro-2-fluorocyclopropanecarboxylate is a halogenated cyclopropane derivative with significant potential as a key building block in the synthesis of novel agrochemicals. The unique strained ring system and the presence of both chlorine and fluorine atoms offer opportunities for the development of insecticides with enhanced biological activity and specific toxicological profiles. This document outlines a representative application of this compound in the preparation of a new generation of pyrethroid insecticides. Pyrethroids are a major class of insecticides that act on the nervous system of insects.[1][2]

Representative Application: Synthesis of a Novel Dihalovinyl Pyrethroid Ester

The primary application of this compound in agrochemical synthesis is envisioned to be in the creation of novel pyrethroid insecticides. The cyclopropanecarboxylate core is a hallmark of pyrethroid structures. By modifying the substituents on the cyclopropane ring, it is possible to fine-tune the insecticidal activity, spectrum, and metabolic stability of the resulting compounds.

The synthetic strategy involves the conversion of this compound into a dihalovinylcyclopropanecarboxylic acid, a key intermediate in the synthesis of many commercial pyrethroids like deltamethrin and permethrin.[3][4] This intermediate is then esterified with a suitable alcohol, such as 3-phenoxybenzyl alcohol, to yield the final active ingredient.

Quantitative Data: Insecticidal Activity of Representative Pyrethroids

While specific data for a novel insecticide derived directly from this compound is not publicly available, the following table presents the insecticidal activity of well-established pyrethroids that share the dihalovinylcyclopropane moiety. This data serves as a benchmark for the expected potency of new analogues.

| Compound | Target Pest | LD50 (ng/insect) | Relative Potency (Bioresmethrin = 100) |

| Bioresmethrin | Housefly (Musca domestica) | - | 100 |

| Deltamethrin (α-S) | Housefly (Musca domestica) | - | 2,300 |

| α-RS-Deltamethrin | Housefly (Musca domestica) | - | 1,000 |

| Pyrethrin I | Housefly (Musca domestica) | - | 2 |

Data sourced from Elliott, 1973, as presented in a review by Tsutomu Fujisawa.[3]

Experimental Protocols

The following are representative, multi-step protocols for the synthesis of a novel pyrethroid insecticide starting from this compound.